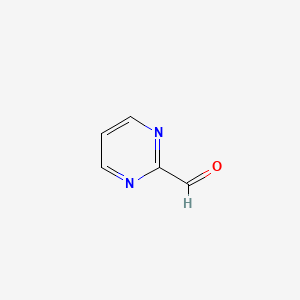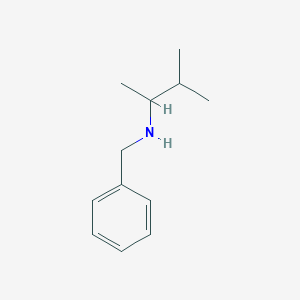
4-(5-bromo-1H-indol-3-yl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(5-bromo-1H-indol-3-yl)-2-butanone" is a brominated organic molecule that is structurally related to indole derivatives. While the specific compound is not directly mentioned in the provided papers, the related research involves brominated compounds and their synthesis, which can offer insights into the properties and reactivity of such molecules.
Synthesis Analysis
The synthesis of brominated butanone derivatives is a multi-step process involving bromination, condensation, and reduction reactions. For instance, the synthesis of a related compound, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, was achieved through the bromination of vanillin, followed by an aldol condensation with acetone, and a final reduction step using NaBH4 and NiCl2.6H2O in methanol . This method indicates that similar brominated butanone compounds can be synthesized through careful selection of starting materials and reagents, with the potential for high yields.
Molecular Structure Analysis
The molecular structure of brominated butanone derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and stereochemistry of the molecule. In the case of 4-aryl-3-bromo-2(5H)-furanones, the structure and stereochemistry were established using NMR techniques, demonstrating the importance of analytical methods in confirming the configuration of such compounds . Although the exact structure of "4-(5-bromo-1H-indol-3-yl)-2-butanone" is not discussed, the principles of structure determination would be similar.
Chemical Reactions Analysis
Brominated butanone compounds can participate in various chemical reactions due to the presence of reactive functional groups. The affinity label 3-bromo-2-butanone 1,4-bisphosphate, for example, was shown to irreversibly inactivate ribulosebisphosphate carboxylase by modifying an active-site residue, indicating that brominated butanones can act as electrophiles in biochemical contexts . This suggests that "4-(5-bromo-1H-indol-3-yl)-2-butanone" may also undergo reactions with nucleophilic sites in biological molecules or other chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated butanones are influenced by their molecular structure. The presence of a bromine atom can increase molecular weight and may affect boiling and melting points. The reactivity of the carbonyl and bromine groups also plays a role in the compound's chemical behavior. For example, the synthesized 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was tested as an attractant for fruit flies, indicating that such compounds can have practical applications based on their chemical properties . The specific physical and chemical properties of "4-(5-bromo-1H-indol-3-yl)-2-butanone" would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.
科学的研究の応用
Synthesis and Biological Activities
Synthesis of Novel Indole-Based Compounds
A study by Nazir et al. (2018) described the synthesis of various indole-based compounds, including derivatives of 4-(1H-indol-3-yl)butanoic acid. These compounds demonstrated potent inhibitory potential against the urease enzyme and had mild cytotoxicity, making them valuable in drug design programs (Nazir et al., 2018).
Properties of Aza-Heterocyclic Compounds
Research by Hotsulia (2019) highlighted the significance of pyrrole, 1,2,4-triazole, and indole derivatives in drug development. The combination of these heterocycles increases the probability of finding substances with biological activity (Hotsulia, 2019).
Potential as Antidiabetic Agents
Another study by Nazir et al. (2018) focused on the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. These compounds were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme, showing promise as antidiabetic agents (Nazir et al., 2018).
Chemical Synthesis and Analysis
Synthesis of Substituted Indolines and Indoles
Dunetz and Danheiser (2005) reported a method for synthesizing substituted indolines and indoles, which are important in chemical synthesis and have applications in pharmaceuticals (Dunetz & Danheiser, 2005).
Intramolecular Annulation of Alkynes
Zhang and Larock (2003) described the palladium-catalyzed intramolecular annulation of alkynes to produce various gamma-carboline derivatives, demonstrating the chemical versatility of indole derivatives (Zhang & Larock, 2003).
Miscellaneous Applications
Attractant for Fruit Flies
A study by Pradika et al. (2020) synthesized a compound similar to 4-(5-bromo-1H-indol-3-yl)-2-butanone and tested it as an attractant for fruit flies, showing its potential in pest control applications (Pradika et al., 2020).
Molecular Docking Studies
The synthesized indole derivatives were subjected to in silico molecular docking studies against various targets, indicating their potential in targeting specific biological pathways (Hotsulia, 2019).
Safety and Hazards
将来の方向性
The study of indole derivatives is a very active area of research, due to their prevalence in natural products and their wide range of biological activities. Future research on “4-(5-bromo-1H-indol-3-yl)-2-butanone” could involve exploring its synthesis, its reactivity, its potential biological activity, and its possible applications .
特性
IUPAC Name |
4-(5-bromo-1H-indol-3-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBGIWSHPOWWKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455917 |
Source


|
| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-1H-indol-3-yl)-2-butanone | |
CAS RN |
552314-85-9 |
Source


|
| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

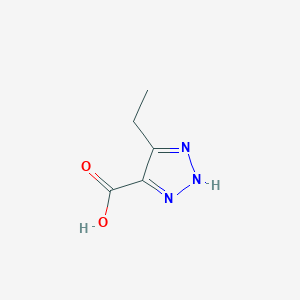


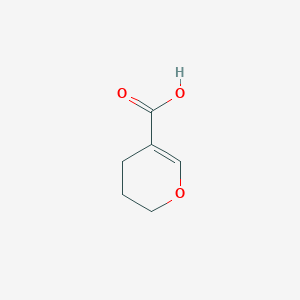
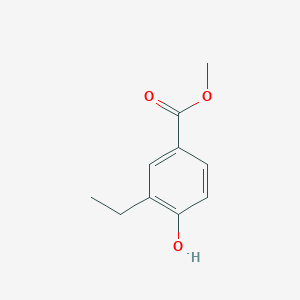
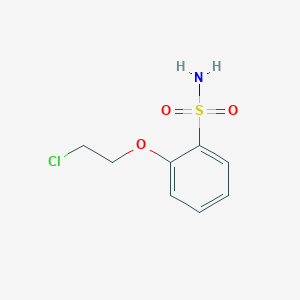
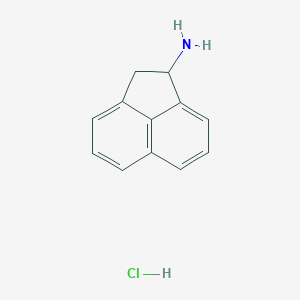
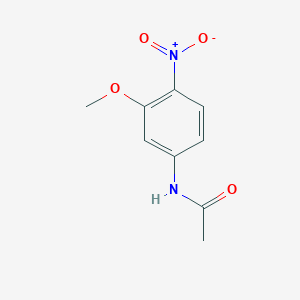
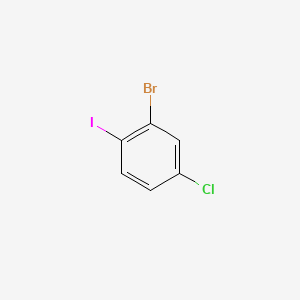
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
